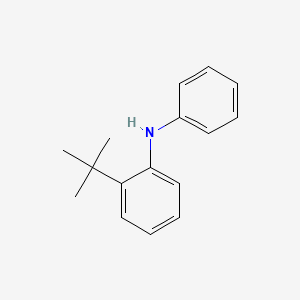

Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-, erfolgt typischerweise durch Alkylierung von Anilin mit tert-Butylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsmaterialien zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und liefert Produkte mit höherer Reinheit. Der Einsatz von Katalysatoren wie Palladium auf Kohlenstoff kann auch die Effizienz der Reaktion verbessern.

Eigenschaften

CAS-Nummer |

168558-34-7 |

|---|---|

Molekularformel |

C16H19N |

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

2-tert-butyl-N-phenylaniline |

InChI |

InChI=1S/C16H19N/c1-16(2,3)14-11-7-8-12-15(14)17-13-9-5-4-6-10-13/h4-12,17H,1-3H3 |

InChI-Schlüssel |

HJPHEOBMEWPPJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-, unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Nitroverbindungen oxidiert werden.

Reduktion: Sie kann zu Aminen reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators eingesetzt.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Nitrobenzole

Reduktion: Amine

Substitution: Halogenierte Benzole

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme durch Bindung an ihre aktiven Zentren inhibieren und so die Substratbindung verhindern. Die Verbindung kann auch mit Proteinen interagieren und deren Struktur und Funktion verändern. Diese Wechselwirkungen werden durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte vermittelt.

Wirkmechanismus

The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-phenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. The compound can also interact with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anilin: Die Stammverbindung von Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-.

N-Methylanilin: Ein weiteres Derivat von Anilin mit einer Methylgruppe anstelle einer tert-Butylgruppe.

2-tert-Butylanilin: Ähnlich wie Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-, aber ohne die N-Phenyl-Substitution

Einzigartigkeit

Benzenamin, 2-(1,1-Dimethylethyl)-N-phenyl-, ist aufgrund des Vorhandenseins sowohl der tert-Butyl- als auch der N-Phenyl-Gruppe einzigartig. Diese Kombination verleiht ihm bestimmte chemische Eigenschaften, wie z. B. eine erhöhte sterische Hinderung und veränderte elektronische Effekte, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.